3-Difluoromethoxy-5-methoxybenzaldehyde
Overview
Description
3-Difluoromethoxy-5-methoxybenzaldehyde is a chemical compound with the molecular formula C9H8F2O3 and a molecular weight of 202.15 g/mol . This compound is characterized by the presence of both difluoromethoxy and methoxy groups attached to a benzaldehyde core, making it a unique and valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3-hydroxy-5-methoxybenzaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 3-Difluoromethoxy-5-methoxybenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-Difluoromethoxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methoxy or difluoromethoxy groups.
Major Products Formed
Oxidation: 3-Difluoromethoxy-5-methoxybenzoic acid.
Reduction: 3-Difluoromethoxy-5-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Difluoromethoxy-5-methoxybenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Difluoromethoxy-5-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy and methoxy groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential inhibitory effects on enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Difluoromethoxybenzaldehyde
- 5-Methoxybenzaldehyde
- 3-Methoxy-5-fluorobenzaldehyde
Uniqueness
3-Difluoromethoxy-5-methoxybenzaldehyde is unique due to the presence of both difluoromethoxy and methoxy groups on the benzaldehyde ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(difluoromethoxy)-5-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-7-2-6(5-12)3-8(4-7)14-9(10)11/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKJWNMVLJVCGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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